2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

This high-purity (≥95%) building block is designed for SAR and metabolic stability studies. Its thiophene-2-sulfonyl-piperidine-thiadiazole core offers a unique triple-sulfur topology for investigating sulfur-mediated non-covalent interactions in X-ray crystallography and cryo-EM. With no hydrolytically labile ester, it serves as a metabolically stable probe for comparative PK studies, and is ideal for PPAR nuclear receptor screening. Request a custom quote today.

Molecular Formula C15H15N3O3S3
Molecular Weight 381.48
CAS No. 1226448-70-9
Cat. No. B2951006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
CAS1226448-70-9
Molecular FormulaC15H15N3O3S3
Molecular Weight381.48
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(S2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-22-13)18-7-5-11(6-8-18)14-16-17-15(23-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2
InChIKeyPLYHFGIUUAZUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1226448-70-9): Procurement-Relevant Structural and Pharmacophore Profile


2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1226448-70-9, molecular formula C15H15N3O3S3, molecular weight 381.48 g/mol) is a heterocyclic small molecule belonging to the class of sulfonylpiperidine-linked 1,3,4-thiadiazoles. The compound features a central 1,3,4-thiadiazole core substituted at the 2-position with a furan-2-yl ring and at the 5-position with a piperidin-4-yl moiety that is N-sulfonylated with a thiophene-2-sulfonyl group. 1,3,4-Thiadiazoles constitute a privileged scaffold in medicinal chemistry, with broad reported activities spanning antimicrobial, anticancer, anti-inflammatory, and metabolic modulation [1]. The sulfonylpiperidine linker is a common pharmacophoric element in drug discovery programs targeting G-protein-coupled receptors, nuclear receptors, and various enzymes [2].

Why In-Class Substitution of 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole Is Not Straightforward


Within the 1,3,4-thiadiazole class, even minor structural changes can profoundly alter biological activity profiles. The simultaneous presence of a furan-2-yl substituent at the 2-position and a thiophene-2-sulfonyl group on the piperidine ring creates a unique heterocyclic topology that influences molecular recognition through complementary π-stacking, hydrogen bonding, and sulfur-mediated interactions [1]. Closely related analogs bearing different sulfonyl substituents (e.g., 4-chlorophenylsulfonyl, 2-methoxy-5-methylphenylsulfonyl, or thiophene-2-carboxylate methyl ester) are expected to exhibit distinct target binding profiles, metabolic stability, and physicochemical properties . The thiophene-2-sulfonyl group specifically introduces a sulfur heteroatom capable of engaging in unique non-covalent interactions (S–π, S–O chalcogen bonds) not available to carbocyclic sulfonyl analogs, potentially altering selectivity and potency across biological targets [2].

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole Against Closest Analogs


Structural Differentiation: Thiophene-2-sulfonyl vs. 4-Chlorophenylsulfonyl Substituent

The target compound's thiophene-2-sulfonyl group distinguishes it from the 4-chlorophenylsulfonyl analog (CAS 1105246-56-7). The thiophene sulfonyl introduces a sulfur heteroatom at the 2-position of the sulfonyl aromatic ring, replacing the para-chlorine atom. This heterocyclic replacement alters the electronic profile: the thiophene ring is electron-rich (π-excessive) compared to the electron-deficient 4-chlorophenyl ring, which can invert the directionality of π-stacking interactions with aromatic residues in protein binding pockets [1]. The calculated cLogP values are expected to differ, with thiophene substitution generally providing lower lipophilicity than chlorophenyl, potentially improving aqueous solubility and reducing non-specific protein binding [2].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Scaffold Comparison: 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Core in Related PPAR Ligands

The 1,3,4-thiadiazole core of the target compound is a demonstrated privileged scaffold for PPAR receptor modulation. The closely related 1,3,4-oxadiazole analog (e.g., CAS 899958-97-5, N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide) replaces the thiadiazole sulfur with oxygen. In the published sulfonylthiadiazole series, the thiadiazole moiety was shown to occupy a novel subpocket in PPARδ that becomes accessible only after moderate conformational rearrangement, a binding mode not observed with oxadiazole or thiazolidinedione cores [1]. This unusual binding mode is associated with partial agonism at PPARγ/δ, which is hypothesized to reduce the edema and weight gain side effects observed with full PPARγ agonists such as rosiglitazone [1].

Nuclear Receptor Pharmacology PPAR Modulation Heterocycle Bioisosterism

Differentiation from Thiophene-2-carboxylate Methyl Ester Analog

The target compound differs from the methyl 3-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate analog (CAS 1041927-73-4) by the absence of a methyl ester group on the thiophene ring. The ester functionality introduces metabolic vulnerability through esterase-mediated hydrolysis, which can generate a carboxylic acid metabolite with altered target activity and pharmacokinetics. The target compound, lacking this ester, is predicted to have enhanced metabolic stability in plasma and hepatic microsomal assays, making it more suitable for in vivo studies where ester hydrolysis is a confounding factor [1].

Physicochemical Profiling Drug-Likeness Ester vs. Non-Ester Comparison

Furan-2-yl vs. Alternative 2-Position Substituents on 1,3,4-Thiadiazole

The furan-2-yl group at the 2-position of the thiadiazole core distinguishes this compound from analogs bearing phenyl or substituted phenyl groups at the same position. Furan is a π-excessive heteroaromatic ring (compared to π-deficient or π-neutral phenyl), which alters the compound's electronic profile and hydrogen-bonding capacity. The furan oxygen can act as a hydrogen-bond acceptor, providing additional polar interactions with target proteins. In the context of 1,3,4-thiadiazole-based bioactive molecules, furan substitution has been associated with improved aqueous solubility and altered cytochrome P450 inhibition profiles compared to phenyl-substituted analogs [1].

Heterocyclic Chemistry Bioisosterism π-Stacking Interactions

Purity and Supply Chain Differentiation

The target compound (CAS 1226448-70-9) is commercially available from multiple research chemical suppliers at a typical purity specification of 95% (HPLC), with molecular weight confirmed at 381.48 g/mol [1]. In the absence of published biological data for this specific compound, the primary procurement differentiator is its unique structural identity within the sulfonylthiadiazole chemical space. For researchers building focused screening libraries around the 1,3,4-thiadiazole scaffold, this compound offers structural diversity at the sulfonyl position (thiophene-2-sulfonyl) that is not represented by the more common aryl sulfonyl or alkyl sulfonyl analogs.

Compound Procurement Quality Control Research-Grade Specification

Recommended Research and Procurement Application Scenarios for 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole


Focused Screening Library Design for PPAR or Nuclear Receptor Drug Discovery

Based on the class-level precedent that sulfonylthiadiazoles exhibit partial dual PPARγ/δ agonism with nanomolar potency [1], this compound can serve as a structurally diverse entry point for nuclear receptor screening. Its thiophene-2-sulfonyl group offers a distinct pharmacophoric element not present in the published Sanofi sulfonylthiadiazole series, potentially enabling exploration of novel binding interactions within the PPAR ligand-binding domain. Researchers should include this compound alongside its 4-chlorophenylsulfonyl and 2-methoxy-5-methylphenylsulfonyl analogs to enable systematic sulfonyl SAR evaluation.

Metabolic Stability SAR Studies: Non-Ester Probe for In Vivo Pharmacology

The absence of a hydrolytically labile ester group distinguishes this compound from the methyl thiophene-2-carboxylate analog [1]. This makes it suitable as a 'metabolically stable' probe in comparative PK studies, where the ester analog would serve as the 'labile' comparator. Researchers investigating structure-metabolism relationships within the thiadiazole sulfonamide class can use this compound to isolate the contribution of the sulfonyl-thiophene motif to metabolic clearance, without the confounding influence of esterase activity.

Sulfur-Mediated Non-Covalent Interaction Studies in Protein-Ligand Complexes

The compound's high sulfur content (three sulfur atoms: thiadiazole ring S, thiophene ring S, and sulfonyl S) makes it a valuable tool for investigating sulfur-mediated non-covalent interactions—including S–π, S–O chalcogen bonds, and sulfonyl hydrogen bonds—in protein-ligand recognition [1]. Researchers employing X-ray crystallography or cryo-EM to study ligand binding modes can use this compound as a probe for mapping sulfur interaction hotspots in target proteins, particularly where sulfur-containing heterocycles are underrepresented in existing structural databases.

Antimicrobial or Anticancer Screening with Built-In Structural Novelty

1,3,4-Thiadiazoles have a well-established track record of antimicrobial and anticancer activity across diverse cell lines [1]. This compound, with its unique combination of furan-2-yl, thiophene-2-sulfonyl, and piperidine-thiadiazole motifs, provides structural novelty that is valuable for phenotypic screening campaigns seeking to identify new chemotypes with activity against drug-resistant bacterial strains or cancer cell lines. Its three heterocyclic rings (furan, thiophene, thiadiazole) maximize the density of heteroatoms available for target interactions while maintaining a relatively low molecular weight (381.48 g/mol) within lead-like chemical space.

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